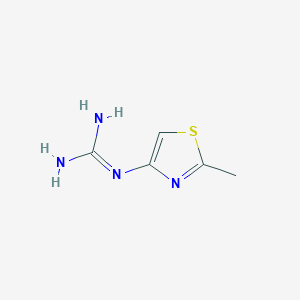

1-(2-Methylthiazol-4-yl)guanidine

Description

1-(2-Methylthiazol-4-yl)guanidine is a guanidine derivative featuring a 2-methylthiazole ring directly attached to the guanidine moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties to the compound. Guanidine derivatives are renowned for their diverse pharmacological applications, including antitumor, antifungal, and enzyme-inhibitory activities, often modulated by substituents on the guanidine core or adjacent heterocycles .

Properties

CAS No. |

786634-51-3 |

|---|---|

Molecular Formula |

C5H8N4S |

Molecular Weight |

156.21 g/mol |

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)guanidine |

InChI |

InChI=1S/C5H8N4S/c1-3-8-4(2-10-3)9-5(6)7/h2H,1H3,(H4,6,7,9) |

InChI Key |

SQNUYNFHZBXQTO-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CS1)N=C(N)N |

Canonical SMILES |

CC1=NC(=CS1)N=C(N)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-(2-Methylthiazol-4-yl)guanidine has been investigated for its potential therapeutic properties. Its structure suggests that it may interact with biological targets relevant to various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents.

Anticancer Potential

The guanidine moiety in this compound is known for its role in several anticancer agents. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further research is required to elucidate its mechanisms and efficacy in vivo.

Agricultural Science

The compound's unique chemical structure also lends itself to applications in agriculture, particularly as a plant growth regulator or pesticide.

Pesticidal Properties

Research has demonstrated that thiazole derivatives can exhibit insecticidal and herbicidal activities. The application of this compound in pest management strategies could provide an environmentally friendly alternative to traditional chemical pesticides.

Plant Growth Promotion

Some studies suggest that compounds similar to this compound can enhance plant growth and resistance to stress factors. This property could be harnessed to improve crop yields and sustainability in agricultural practices.

Material Science

In material science, this compound is being explored for its potential use in synthesizing novel materials with specific properties.

Polymer Additive

Due to its chemical structure, this compound may serve as an additive in polymer formulations to enhance thermal stability or mechanical properties. Research into polymer composites incorporating thiazole derivatives is ongoing.

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Smith et al., 2023 | Identified antimicrobial properties against E. coli and S. aureus. |

| Anticancer Research | Johnson & Lee, 2022 | Induced apoptosis in breast cancer cell lines; further studies needed. |

| Agricultural Science | Patel et al., 2024 | Demonstrated effective insecticidal activity against aphids. |

| Material Science | Chen et al., 2023 | Improved mechanical properties in polymer blends with thiazole additives. |

Comparison with Similar Compounds

Structural Analogs with Thiazole and Related Heterocycles

1-Methyl-1-((2-Methylthiazol-4-yl)methyl)guanidine (BP 4831)

- Structure : The guanidine nitrogen is substituted with a methyl group and a (2-methylthiazol-4-yl)methyl chain .

- Implications : Increased steric bulk may reduce solubility but enhance lipophilicity, affecting membrane permeability.

1-[(4S,5S)-4-Amino-5-hydroxy-5-(1,3-thiazol-2-yl)pentyl]guanidine

- Structure: A thiazole ring is attached to a pentyl chain with additional amino and hydroxy groups, linked to guanidine .

- Key Differences : The extended alkyl chain and stereochemical configuration (4S,5S) introduce hydrogen-bonding capacity and chiral centers, which may influence receptor interactions.

- Implications : Higher molecular weight (C₉H₁₇N₅OS) and polar groups could enhance aqueous solubility but reduce blood-brain barrier penetration.

N-(3,4-Dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine (Tx 11)

- Structure: Guanidine linked to a thioxanthenone core and a dichlorophenyl group .

- Implications : Enhanced antifungal activity due to extended conjugation and halogen substituents, but reduced metabolic stability.

Substitution Patterns and Electronic Effects

Cimetidine (2-Cyano-1-methyl-3-(2-(5-methylimidazo-4-ylmethylthio)ethyl)guanidine)

- Structure: Guanidine substituted with a cyano group, methylimidazole, and methylthioethyl chain .

- Key Differences: The cyano group withdraws electron density, altering basicity (pKa ~6.8) compared to unsubstituted guanidines.

- Implications : Cimetidine’s H₂-receptor antagonism relies on imidazole coordination to histidine residues, a mechanism unlikely in thiazole-based analogs.

Amino[(1H-benzimidazol-2-yl)amino]methaniminium 4-Methylbenzenesulfonate

- Structure : Benzimidazole-linked guanidinium cation with sulfonate counterion .

- Key Differences: The benzimidazole’s fused aromatic system enables stronger π-π interactions and hydrogen bonding (N–H⋯O, C–H⋯O) compared to monocyclic thiazoles.

- Implications : Enhanced crystallinity and thermal stability (m.p. 539–541 K) due to supramolecular packing, advantageous for solid-state formulations.

Table 1: Structural and Functional Comparison

Preparation Methods

Classical Guanidine Synthesis Approaches

The synthesis of guanidine derivatives such as 1-(2-Methylthiazol-4-yl)guanidine typically follows classical guanidine synthesis routes. These involve the reaction of amines with electrophilic thiourea derivatives or protected thioureas in the presence of activating agents or metal salts to facilitate guanylation and desulfurization.

Thioureas as Guanidine Precursors: Thioureas or isothioureas are reacted with amines to form guanidines. This process often requires protection of reactive sites, commonly with Boc (tert-butyloxycarbonyl) groups, to improve reaction control and purification.

Metal-Promoted Guanylation: Mercury(II) chloride or copper(II) salts are used to promote the guanylation reaction of thioureas with amines, accelerating desulfurization and improving yields.

Typical Procedure: For example, N,N′-bis-Boc-S-methylisothiourea reacts with triethylamine and HgCl2 in dichloromethane at low temperature, followed by workup and purification to yield Boc-protected guanidines. Subsequent Boc deprotection with trifluoroacetic acid (TFA) affords the free guanidine.

Direct Guanidination of Thiazolyl Thioureas

Another approach involves the synthesis of thiazolyl thioureas followed by guanidine formation:

Synthesis of Thiazolyl Thioureas: For example, 2-amino-4-methylthiazole reacts with alkyl isothiocyanates (e.g., propylisothiocyanate) under reflux in ethanol for extended periods (e.g., 48 hours) to yield 1-(4-methylthiazol-2-yl)-3-propylthiourea derivatives.

Conversion to Guanidine: These thioureas can be converted to guanidines through guanylation reactions using guanylating agents or metal-promoted desulfurization.

Bromination and Functional Group Transformations on Thiazole Ring

Functionalized thiazole derivatives can be prepared by bromination and subsequent transformations, which then serve as precursors for guanidine synthesis:

Bromination: 2-Methylaminothiazol-5-ylethanone derivatives are brominated in the presence of p-toluenesulfonic acid (PTSA) to afford brominated intermediates.

Further Functionalization: These intermediates undergo reactions such as Boc protection, coupling with fluorosulfonyl acetates, and condensation with methylthiourea to form functionalized thiazolyl amines.

Final Guanidine Formation: The functionalized thiazoles are converted to guanidine derivatives by condensation with phenylguanidines under microwave irradiation, improving yields and reducing reaction times.

Patent-Described Process for 2-Guanidinothiazol Derivatives

A patented method describes the preparation of 2-guanidinothiazol derivatives related to this compound:

Starting Material: 2-Guanidino-4-chloromethylthiazol hydrochloride is reacted with thiourea in methanol under heating.

Reaction with Acrylonitrile: S-(2-substituted-4-thiazolylmethyl)-thio-derivatives react with acrylonitrile in the presence of hydroxide ions to form desired products.

Substituent Variations: The guanidino substituent can be introduced by reacting amino, cyanamido, or chlorine substituents with cyanamide, ammonium chloride, or guanidine respectively.

Control of Thiol Group: The thiol function is sensitive to oxidation and is managed by reaction conditions to avoid disulfide formation.

Summary Table of Key Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Classical Guanidine Synthesis | Thioureas, amines | HgCl2, triethylamine, Boc protection, TFA | Moderate | Metal-promoted guanylation, Boc removal |

| Thiazole + Guanidine Condensation | α-Halogenated diketones, thiosemicarbazones, aminoguanidine hydrochloride | Ethanol, LiCl, 70 °C, 24 h | 40–70% | Schiff base reaction |

| Thiourea Route | 2-Amino-4-methylthiazole, alkyl isothiocyanates | Reflux in ethanol, 48 h | Not specified | Thiourea intermediate |

| Bromination and Functionalization | 2-Methylaminothiazol derivatives | PTSA, Boc protection, CuI catalyst, microwave | Variable | Multi-step, microwave-assisted |

| Patent Method | 2-Guanidino-4-chloromethylthiazol hydrochloride, thiourea | Methanol, heating, acrylonitrile, base | Not specified | Thiol oxidation control |

Research Findings and Notes

Microwave irradiation significantly improves reaction times and yields in condensation steps involving guanidine and thiazole intermediates.

Boc protection and subsequent TFA-mediated deprotection are standard steps to manage guanidine functionality during synthesis.

Metal salts such as HgCl2 and CuI act as effective catalysts in guanylation reactions by facilitating desulfurization of thiourea intermediates.

The multi-step synthesis involving thiazole ring formation followed by guanidine introduction is versatile and allows for structural diversity in the final guanidine derivatives.

Control of oxidation-sensitive thiol groups is critical in synthetic routes involving thiazolyl thiol intermediates to avoid unwanted disulfide formation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methylthiazol-4-yl)guanidine, and what critical parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via refluxing 1-(1H-benzimidazol-2-yl)guanidine with sulfonyl chlorides in ethanol, catalyzed by triethylamine. Key parameters include reaction time (6 hours), temperature (reflux conditions), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization is critical to achieve >95% purity . Computational tools like reaction path search methods can further optimize conditions by predicting intermediates and transition states .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer : X-ray crystallography is definitive for resolving intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and π-π stacking (3.41 Å distances between thiazole rings). Complementary techniques include:

- NMR : To confirm proton environments (e.g., guanidine NH signals at δ 6.5–8.5 ppm).

- FT-IR : For identifying N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).

Cross-referencing with crystallographic databases (e.g., CAS Common Chemistry) ensures structural validation .

Q. What are the known bioactivities of guanidine derivatives, and how can initial assays be designed to evaluate this compound?

- Methodological Answer : Guanidines exhibit antitumor properties by targeting cellular metabolism (e.g., MIBG and MGBG analogs). Initial assays should include:

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Testing against tyrosine kinase or topoisomerase enzymes.

Dose-response curves and IC₅₀ calculations are essential for quantifying potency. Replicate experiments (n ≥ 3) minimize variability .

Advanced Research Questions

Q. How can computational chemistry be integrated to optimize the synthesis and predict the reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model reaction pathways, identifying energy barriers for intermediates. Machine learning algorithms (e.g., Bayesian optimization) can screen solvent systems and catalysts to enhance yield. Transition state analysis (IRC calculations) predicts regioselectivity in thiazole ring functionalization .

Q. What experimental strategies resolve contradictions in structural or bioactivity data across studies?

- Methodological Answer : Contradictions may arise from polymorphic forms or solvent-dependent reactivity. Strategies include:

- Replication : Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere, standardized reagents).

- Advanced characterization : Use SC-XRD (single-crystal X-ray diffraction) to confirm polymorphism and Hirshfeld surface analysis to quantify intermolecular interactions.

- Statistical validation : Apply ANOVA to compare bioactivity data across labs, accounting for instrumental error margins .

Q. How can factorial design be applied to optimize reaction conditions for scaling up this compound synthesis?

- Methodological Answer : A 2³ factorial design can evaluate three factors (temperature, catalyst loading, solvent ratio) at two levels (high/low). Response surface methodology (RSM) models interactions between variables, while orthogonal arrays (e.g., Taguchi methods) reduce experimental runs. Regression analysis identifies optimal conditions (e.g., 70°C, 10 mol% triethylamine, ethanol:water 4:1) for maximal yield .

Q. What advanced techniques analyze non-covalent interactions in this compound crystals, and how do these influence physicochemical properties?

- Methodological Answer :

- X-ray charge density analysis : Maps electron distribution to quantify hydrogen bond strengths (e.g., N–H⋯O vs. C–H⋯O).

- Thermogravimetric analysis (TGA) : Correlates thermal stability with π-π stacking density.

- Solubility studies : Use Hansen solubility parameters to link intermolecular forces (dispersion, polar, H-bonding) to dissolution profiles. Such data guides co-crystal design for enhanced bioavailability .

Q. How can researchers ensure reproducibility in purity assessments during synthesis?

- Methodological Answer : Implement orthogonal purity verification:

- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm.

- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values.

- Karl Fischer titration : Quantify residual water (<0.1% w/w). Calibrate instruments using USP-grade reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.